8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
CAS No.: 58199-96-5
Cat. No.: VC0193356
Molecular Formula: C26H28ClNO11
Molecular Weight: 566.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58199-96-5 |
---|---|
Molecular Formula | C26H28ClNO11 |
Molecular Weight | 566.0 g/mol |
IUPAC Name | (2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1 |
Standard InChI Key | HUXYGCZFLAONTF-BBIPQCLFSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Appearance | Red to Dark Red Solid |
Melting Point | >170°C (dec.) |
Introduction
Chemical Identity and Structure
Structural Characteristics
Property | Characteristic |
---|---|
Appearance | Red to Dark Red Solid |
Melting Point | >170°C (decomposition) |
Solubility | Soluble in polar organic solvents and water |
Stability | Sensitive to light and oxidation |
Purity | >95% (as determined by HPLC) |
The hydrate form of the compound affects its solubility profile and physical stability, with the water molecules playing a role in the compound's crystal lattice structure . Like other anthracyclines, this compound likely exhibits photosensitivity and requires storage under controlled conditions, typically frozen at -20°C as recommended by suppliers .
Relationship to Other Anthracycline Compounds
Comparison with Doxorubicin
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is described as a structural analog of doxorubicin, which is one of the most widely used anthracycline antibiotics in cancer treatment. Doxorubicin (also known as adriamycin) differs from daunorubicin primarily by having a hydroxyl group at C-14, making it more hydrophilic.
The relationship between 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate and doxorubicin is complex, as they share the core anthracycline structure but differ in:
-
The substitution at C-8 (carboxylic acid in the studied compound vs. hydroxyl in doxorubicin)
-
The oxidation state at C-14
-
Potentially their DNA binding modes and affinities
-
Their interaction profiles with topoisomerase II
These structural differences may confer distinct biological properties and therapeutic potentials that warrant further investigation .
Structure-Activity Relationships
The modifications in 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate represent a deliberate attempt to alter the structure-activity relationship (SAR) of anthracycline compounds. While specific SAR data for this particular derivative is limited in the search results, several principles can be inferred:
-
The addition of a carboxylic acid group at C-8 likely alters the compound's interaction with DNA and topoisomerase II
-
The modification may affect the compound's cellular uptake and distribution
-
The hydrophilic-lipophilic balance is shifted compared to daunorubicin
-
These changes potentially impact toxicity profiles, particularly cardiotoxicity which is a major limitation of anthracycline therapy
Understanding these structure-activity relationships is crucial for developing anthracycline derivatives with improved therapeutic indices .
Biological Activity and Mechanisms
Research Applications
The research applications of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate appear to be primarily focused on cancer research, as indicated by its categorization by suppliers under "Anticancerous, Cancer Research Chemicals and Analytical Standards" .
Potential research applications include:
-
Studies of structure-activity relationships in anthracycline derivatives
-
Investigation of novel mechanisms of action in cancer therapy
-
Development of new drug delivery systems for anthracycline compounds
-
Exploration of hedgehog pathway inhibition as a cancer treatment strategy
-
Use as an analytical standard in pharmaceutical research
The compound is consistently labeled for research use only, highlighting its current status as an investigational compound rather than an approved therapeutic agent .
Supplier | Product Code | Available Formats |
---|---|---|
Toronto Research Chemicals (TRC) | TRC-D288675 | 2.5 mg |
LGC Standards | TRC-D288675-2.5MG | 2.5 mg |
Vulcanchem | VC0193356 | Various |
Aladdin Scientific | - | 1 mg, 2.5 mg, Bulk |
Carbosynth | FD21135 | Various |
American Custom Chemicals Corporation | API0000330 | 2.5 mg, 25 mg |
These suppliers primarily offer small quantities suitable for laboratory research purposes, with prices ranging significantly depending on quantity and purity .
Quality Specifications
The quality specifications for commercially available 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate typically include:
-
Purity: >95% as determined by HPLC analysis
-
Identity confirmation through spectroscopic methods (NMR, MS)
-
Storage recommendations: Generally frozen at -20°C
-
Shipping conditions: Ambient temperature
-
Shelf-life limitations: Often short shelf-life as noted by suppliers
These specifications reflect the standards for research-grade chemicals rather than pharmaceutical-grade materials, consistent with the compound's current research applications .
Future Research Directions
Analytical Method Development
Given the complex structure of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, developing robust analytical methods for its characterization represents an important research direction. Such methods might include:
-
Improved HPLC protocols for purity assessment
-
LC-MS/MS methods for detection in biological matrices
-
NMR fingerprinting for structural confirmation
-
Stability-indicating assays to monitor degradation
These analytical approaches would support both research applications and potential future therapeutic development .
Mechanistic Studies
Further investigation into the precise mechanisms of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate would provide valuable insights. Based on recent findings with daunorubicin, specific areas for exploration might include:
-
Effects on hedgehog signaling pathway components, particularly GLI transcription factors
-
Interaction with p53-dependent pathways
-
Detailed DNA binding studies to characterize intercalation properties
-
Comparative studies with daunorubicin and doxorubicin to establish structure-activity relationships
Such mechanistic studies would clarify whether the C-8 modification significantly alters the compound's biological activity profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume